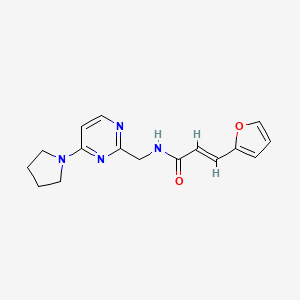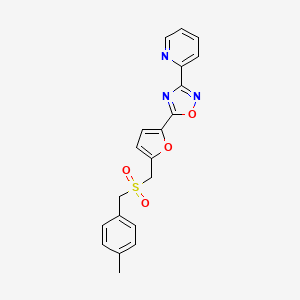
5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups including a furan ring, a pyridine ring, a sulfonyl group, and an oxadiazole ring. These functional groups could potentially give the compound interesting chemical and physical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another carbon atom. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the furan ring is aromatic and relatively stable, but can be reactive under certain conditions due to the presence of the oxygen atom. The pyridine ring is also aromatic and relatively stable, but the nitrogen atom can act as a base or nucleophile in certain reactions. The sulfonyl group is typically quite stable but can participate in substitution reactions. The oxadiazole ring can potentially participate in a variety of reactions, depending on the specific conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it would likely be a solid at room temperature, given its molecular weight and complexity. Its solubility in water and other solvents would depend on the specific functional groups present and their arrangement in the molecule.Scientific Research Applications
Biological Activities and Applications
Oxadiazoles, including compounds similar to the one , are heterocyclic compounds that possess diverse biological effects. These effects make them subjects of interest in the development of new therapeutic agents:
Antimicrobial Activity : Oxadiazole derivatives have been found to exhibit significant antimicrobial activities, which positions them as potential candidates for the development of new antimicrobial agents. The structural diversity of these compounds allows for the targeting of various microbial pathways, offering alternatives in the face of rising antibiotic resistance (Abbasi et al., 2018; Bayrak et al., 2009).
Chelating Properties : The ability of oxadiazole derivatives to form chelates with transition metals can be utilized in various fields, including medicinal chemistry and environmental science. These chelating properties may contribute to the development of metal-based drugs or aid in the removal of heavy metals from the environment (Varde & Acharya, 2017).
Anticancer Properties : Some oxadiazole derivatives have shown promising anticancer activities. The structural core of oxadiazoles, when incorporated with specific functional groups, can interact with cancer cell pathways, leading to cytotoxic effects that could be harnessed in cancer therapy (Redda & Gangapuram, 2007).
Agricultural Applications : Oxadiazole derivatives have also been explored for their potential in combating plant diseases. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight, suggesting their use as agricultural bactericides (Shi et al., 2015; Xu et al., 2012).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Future Directions
The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in medicinal chemistry, materials science, or other fields. However, further research would be needed to fully understand its properties and potential uses.
Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a more detailed and accurate analysis, specific experimental data and studies would be needed. If you have access to more information or specific data about this compound, I would be happy to help further analyze it.
properties
IUPAC Name |
5-[5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-yl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-14-5-7-15(8-6-14)12-28(24,25)13-16-9-10-18(26-16)20-22-19(23-27-20)17-4-2-3-11-21-17/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEHQENXNXVOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C3=NC(=NO3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-(((4-Methylbenzyl)sulfonyl)methyl)furan-2-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2879744.png)
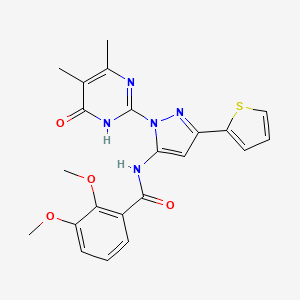
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)acetamide](/img/structure/B2879747.png)
![rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2879748.png)
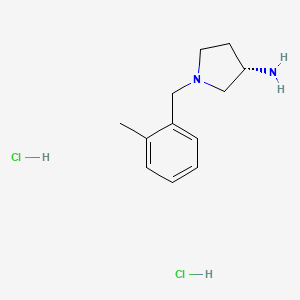

![(2,6-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2879752.png)
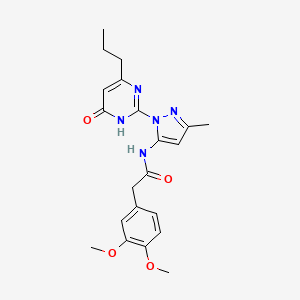
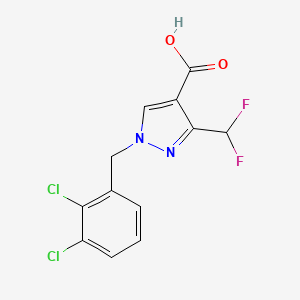
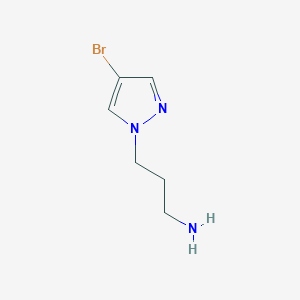
![3-(3-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2879760.png)
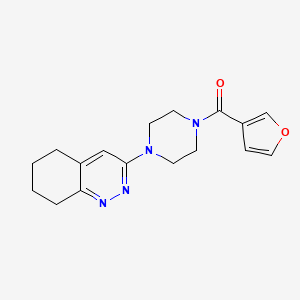
![6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl chloride](/img/structure/B2879762.png)
